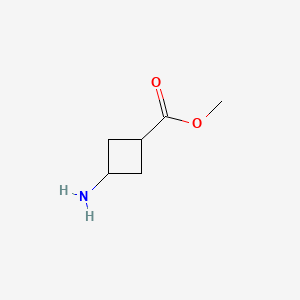
Methyl 3-aminocyclobutanecarboxylate
描述
Methyl 3-aminocyclobutanecarboxylate is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Mode of Action
It’s known that the compound can participate in the robinson annulation reaction, a chemical reaction used in organic chemistry for ring formation . This reaction involves a Michael reaction followed by an intramolecular aldol condensation .
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is bbb permeant . The compound has a logP value around 0.33, indicating moderate lipophilicity . These properties suggest that Methyl 3-aminocyclobutanecarboxylate may have good bioavailability.
Action Environment
It’s known that the compound should be stored in an inert atmosphere at room temperature .
生物活性
Methyl 3-aminocyclobutanecarboxylate (MACC) is a cyclic amino acid derivative with significant biological activity, particularly in neurochemistry. This compound, characterized by its unique cyclobutane structure and functional groups, has garnered attention for its potential interactions with neurotransmitter systems and other biological targets.
- Molecular Formula : C₆H₁₁NO₂
- Structural Features : The compound features a cyclobutane ring, an amino group, and a carboxylate moiety. The presence of these groups allows for various chemical transformations and biological interactions.
Biological Activity
Research indicates that MACC exhibits notable biological activity, primarily due to its structural similarity to neurotransmitters. This similarity may facilitate interactions with various receptors in the nervous system, potentially influencing neurotransmission and other biochemical pathways.
The exact mechanism of action for MACC remains largely undefined; however, preliminary studies suggest that it may interact with neurotransmitter receptors. The amino group can form hydrogen bonds with biomolecules, which may influence their structural conformation and function. Additionally, MACC could participate in enzymatic reactions that affect various biochemical pathways .
Neurochemical Studies
Initial investigations into the neurochemical properties of MACC have revealed its potential role in modulating neurotransmitter systems. These studies suggest that MACC might act as a neuromodulator or interact with receptors involved in mood regulation and cognitive functions.
- Study Example : A study examining the effects of MACC on synaptic transmission found that it could enhance the release of certain neurotransmitters, indicating a possible excitatory role in neural signaling .
Applications in Medicine
The ongoing research into MACC's biological activity has opened avenues for potential therapeutic applications:
- Neuropharmacology : Given its interaction with neurotransmitter systems, MACC may be explored for use in treating conditions such as depression or anxiety.
- Drug Development : As a synthetic intermediate, MACC can be utilized in the development of more complex pharmaceutical compounds aimed at targeting specific neurological pathways .
Comparative Analysis with Related Compounds
To better understand the uniqueness of MACC, a comparison with structurally related compounds can be beneficial:
| Compound Name | Structural Similarity | Known Biological Activity |
|---|---|---|
| This compound | High | Potential neuromodulator |
| Methyl 3-aminocyclopentanecarboxylate | Moderate | Neuroprotective effects |
| Methyl 4-aminocyclohexanecarboxylate | Low | Limited studies; potential analgesic |
属性
IUPAC Name |
methyl 3-aminocyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-9-6(8)4-2-5(7)3-4/h4-5H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBSFYWZNUKOEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653861 | |
| Record name | Methyl 3-aminocyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206970-19-5 | |
| Record name | Methyl 3-aminocyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















